5-Chloropyrimidine-4,6-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloropyrimidine-4,6-diol is a chemical compound with the molecular formula C4H3ClN2O2 and a molecular weight of 146.53 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The compound is characterized by the presence of a chlorine atom at the 5th position and hydroxyl groups at the 4th and 6th positions on the pyrimidine ring .
Wirkmechanismus
Safety and Hazards
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloropyrimidine-4,6-diol typically involves the chlorination of pyrimidine derivatives followed by hydroxylation. One common method includes the reaction of 5-chloropyrimidine with aqueous sodium hydroxide under controlled conditions to introduce the hydroxyl groups at the 4th and 6th positions .
Industrial Production Methods: Industrial production of this compound may involve multi-step processes starting from readily available pyrimidine derivatives. The process generally includes chlorination, followed by selective hydroxylation, and purification steps to achieve the desired purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Chloropyrimidine-4,6-diol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5th position can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The hydroxyl groups can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted pyrimidine derivatives can be formed.
Oxidation Products: Oxidation of hydroxyl groups can lead to the formation of ketones or aldehydes.
Reduction Products: Reduction can yield alcohols or other reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
5-Chloropyrimidine-4,6-diol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Vergleich Mit ähnlichen Verbindungen
5-Bromopyrimidine-4,6-diol: Similar structure but with a bromine atom instead of chlorine.
5-Iodopyrimidine-4,6-diol: Contains an iodine atom at the 5th position.
5-Fluoropyrimidine-4,6-diol: Features a fluorine atom at the 5th position.
Uniqueness: 5-Chloropyrimidine-4,6-diol is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and biological properties compared to its halogenated analogs. The chlorine atom’s size and electronegativity influence the compound’s behavior in chemical reactions and its interaction with biological targets .
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis of 5-Chloropyrimidine-4,6-diol can be achieved through a multi-step process starting with commercially available starting materials.", "Starting Materials": [ "2,4-dichloro-5-nitropyrimidine", "Sodium hydroxide", "Hydrogen peroxide", "Water", "Ethanol" ], "Reaction": [ "Step 1: Reduction of 2,4-dichloro-5-nitropyrimidine using sodium hydroxide and ethanol to yield 5-chloro-2,4-dinitropyrimidine.", "Step 2: Reduction of 5-chloro-2,4-dinitropyrimidine using hydrogen peroxide and water to yield 5-chloropyrimidine-4,6-diol." ] } | |
CAS-Nummer |
1193-56-2 |
Molekularformel |
C4H3ClN2O2 |
Molekulargewicht |
146.53 g/mol |
IUPAC-Name |
5-chloro-1H-pyrimidine-4,6-dione |
InChI |
InChI=1S/C4H3ClN2O2/c5-2-3(8)6-1-7-4(2)9/h1-2H,(H,6,7,8,9) |
InChI-Schlüssel |
WWXOASYAWAXCPN-UHFFFAOYSA-N |
SMILES |
C1=NC(=C(C(=O)N1)Cl)O |
Kanonische SMILES |
C1=NC(=O)C(C(=O)N1)Cl |
1193-56-2 | |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.